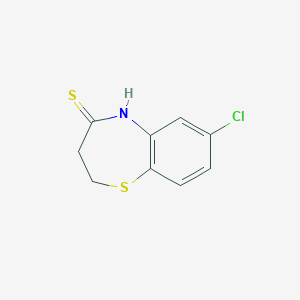

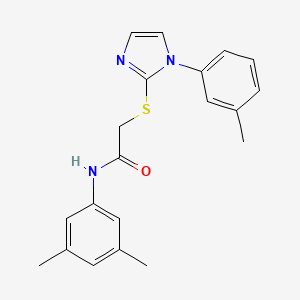

![molecular formula C17H15N7O2S B2530288 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034458-13-2](/img/structure/B2530288.png)

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide, is a complex molecule that appears to be related to the field of heterocyclic chemistry. This area of study involves the synthesis and application of heterocyclic compounds, which are organic compounds that contain a ring structure composed of at least one atom other than carbon. These structures are prevalent in a variety of pharmaceuticals and are often explored for their potential therapeutic properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds can be intricate, involving multiple steps and various reagents. For instance, the synthesis of nicotinamide derivatives is demonstrated in the first paper, where N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones. These thiones can further react with α-haloketones to produce nicotinamide derivatives, which can undergo additional cyclization to form various bi- or tricyclic annulated pyridine derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the methods described in paper could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. The compound contains several heterocyclic moieties, such as the [1,2,4]triazolo[4,3-a]pyridin and oxadiazol rings, which are known to impart specific chemical characteristics and biological activities. The presence of these rings suggests that the compound could interact with biological targets in a unique manner, potentially leading to anticancer activity as seen with related nicotinamide derivatives .

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions. For example, the thieno[2,3-b]pyridine derivatives synthesized in paper can react with hydrazine hydrate, formamide, and benzoyl isothiocyanate to yield different derivatives. These reactions demonstrate the versatility of heterocyclic compounds in chemical synthesis and the potential to generate a diverse array of molecules with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like nicotinamides are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The specific properties of the compound are not provided in the papers, but related compounds have shown significant anticancer activity and the ability to inhibit tubulin polymerization, which is a critical process in cell division .

科学的研究の応用

Chemical Synthesis and Derivative Formation

Chemical synthesis involving triazolo[4,3-a]pyridine and oxadiazole components focuses on creating a wide range of derivatives with potential biological and chemical properties. For example, the synthesis of indolizines, triazolo[4,3-a]pyridines, and oxadiazole derivatives showcases the diverse chemical transformations applicable to pyridinium salts, leading to compounds with varied heterocyclic structures (Dawood, 2004). Such synthetic routes enrich the chemical space around similar compounds, offering pathways to explore functional applications in medicinal chemistry and material science.

Biological Activity and Pharmacological Potential

Compounds featuring nicotinamide and related heterocycles often exhibit significant biological activities. Research into nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and related compounds, underscores the relevance of such chemical structures in biological systems. NNMT plays a crucial role in metabolism, aging, and disease pathology, making it a target for therapeutic intervention in conditions like obesity, diabetes, and cancer (van Haren et al., 2016). Investigating compounds with structural affinity to nicotinamide could thus contribute to the discovery of novel inhibitors or activators of NNMT, with implications for treating metabolic disorders and related diseases.

Antimicrobial and Antifungal Applications

The exploration of triazole, oxadiazole, and pyrimidine derivatives reveals potential antimicrobial and antifungal applications. For instance, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown promising antifungal activities against pathogens like Rhizoctonia solani, indicating the potential of these compounds in developing new agrochemicals or pharmaceuticals with antifungal properties (Chen et al., 2008). Such findings highlight the utility of researching compounds with similar chemical backbones for applications in disease control and agriculture.

特性

IUPAC Name |

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O2S/c1-10-20-16(26-23-10)11-6-4-8-24-13(21-22-14(11)24)9-19-15(25)12-5-3-7-18-17(12)27-2/h3-8H,9H2,1-2H3,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXTXOUGLRPESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C(N=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)

![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)